Thianaphthene

Photoelectron spectroscopy Charge-transfer complexes Organic semiconductors

Thianaphthene (benzo[b]thiophene, CAS 95-15-8) is a 10π-electron benzo-annulated thiophene heterocycle with molecular formula C₈H₆S and molecular weight 134.20 g/mol. It is a white to pale yellow crystalline low-melting solid (mp 30–33 °C, bp 221–222 °C) with a naphthalene-like odor.

Molecular Formula C8H6S
Molecular Weight 134.2 g/mol
CAS No. 95-15-8
Cat. No. B1666688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThianaphthene
CAS95-15-8
Synonymsenzo(b)thiophene
benzothiophene
thianaphthene
Molecular FormulaC8H6S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CS2
InChIInChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
InChIKeyFCEHBMOGCRZNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thianaphthene (CAS 95-15-8) Procurement-Grade Heterocyclic Building Block: Core Properties and Industrial Relevance


Thianaphthene (benzo[b]thiophene, CAS 95-15-8) is a 10π-electron benzo-annulated thiophene heterocycle with molecular formula C₈H₆S and molecular weight 134.20 g/mol. It is a white to pale yellow crystalline low-melting solid (mp 30–33 °C, bp 221–222 °C) with a naphthalene-like odor [1]. The compound features a benzene ring fused to the [b]-face of thiophene, placing the sulfur atom adjacent to the benzene ring—a connectivity that confers thermodynamic stability (resonance energy ~58 kcal/mol) and defines its distinct electronic and reactivity profile relative to its oxygen (benzofuran), nitrogen (indole), all-carbon (naphthalene), and isomeric (benzo[c]thiophene) structural analogs [2].

Why Generic Substitution of Thianaphthene with Benzofuran, Indole, or Naphthalene Fails: Core Differentiators in Electronic Structure, Reactivity, and Physical Form


Despite sharing the same 6/5-fused bicyclic scaffold, benzofuran (C₈H₆O), indole (C₈H₇N), naphthalene (C₁₀H₈), and benzo[c]thiophene are not functionally interchangeable with thianaphthene. The sulfur heteroatom in thianaphthene imparts a distinct combination of ionization potential (8.17 eV vs 8.36 eV for benzofuran), lipophilicity (LogP 3.12 vs 2.67 for benzofuran and 2.14 for indole), and electrophilic regioselectivity (β-position, C-3) that diverges fundamentally from the oxygen, nitrogen, and all-carbon analogs [1][2][3]. The benzo[c]thiophene isomer is thermodynamically disfavored by ~9.3 kcal/mol relative to thianaphthene, making it impractical for applications requiring ambient stability [4]. These differences are not incremental—they alter reaction outcomes, physicochemical properties, and biological target engagement. The quantitative evidence below demonstrates why selection of thianaphthene over its closest analogs must be evidence-driven.

Thianaphthene Head-to-Head: Six Quantified Differentiation Dimensions vs. Closest Analogs


Ionization Potential: Thianaphthene Occupies a Unique Donor–Acceptor Intermediate Window vs. Benzofuran, Indole, and Naphthalene

The evaluated adiabatic ionization energy (IE) of thianaphthene is 8.17 ± 0.03 eV, determined by photoelectron spectroscopy and compiled by NIST [1]. This value lies in a narrow, functionally significant window: it is 0.19 eV lower than benzofuran (8.36 ± 0.05 eV), ~0.27 eV higher than indole (~7.90 eV vertical IE), and 0.09 eV lower than naphthalene (8.26 eV) [1][2][3]. The lower IE versus benzofuran translates to greater electron-donor character in charge-transfer complex formation; the higher IE versus indole means reduced susceptibility to oxidative degradation under ambient conditions.

Photoelectron spectroscopy Charge-transfer complexes Organic semiconductors

Isomeric Stability: Thianaphthene is Thermodynamically Favored by ~9.3 kcal/mol Over Benzo[c]thiophene

Density functional theory (DFT) calculations at the Perdew–Wang 1991 level demonstrate that benzo[b]thiophene (thianaphthene) is more stable than its isomer isobenzothiophene (benzo[c]thiophene) by 9.3 kcal/mol [1]. This computational result aligns with experimental observations: benzo[c]thiophene possesses ortho-quinonoid character and a higher resonance energy (~184 kJ/mol), which paradoxically destabilizes the ground-state structure relative to thianaphthene [2]. The practical consequence is that benzo[c]thiophene is rarely encountered commercially and requires specialized handling, whereas thianaphthene is stable at ambient temperature with a resonance energy of 58 kcal/mol .

Computational thermochemistry Isomer stability Synthetic feasibility

Electrophilic Regioselectivity: 100% 3-Position Iodination vs. Thiophene's 2-Position Preference

Direct iodination of thianaphthene under standard electrophilic conditions (I₂/oxidizing agent) proceeds with 100% regioselectivity for the 3-position (β-position) of the thiophene ring, with no detectable 2-substitution or disubstitution products [1]. In stark contrast, unsubstituted thiophene undergoes electrophilic substitution preferentially at the 2-position (α-position) [2]. The fused benzene ring in thianaphthene electronically deactivates the α-position and redirects electrophilic attack exclusively to the β-carbon. The order of positional reactivity for nitration of thianaphthene is 3 > 2 > 6 > 5 > 4 > 7 [3].

Electrophilic aromatic substitution Regioselective halogenation Synthetic methodology

Lipophilicity (LogP) Differentials: Thianaphthene is 0.45–0.98 LogP Units More Lipophilic than Benzofuran and Indole

The experimental octanol–water partition coefficient (LogP) of thianaphthene is 3.12, compared to 2.67 for benzofuran and 2.14 for indole [1][2][3]. This 0.45 LogP-unit increase over benzofuran corresponds to an approximately 2.8-fold higher partition into the organic phase; versus indole, the 0.98 LogP-unit difference translates to a ~9.5-fold higher lipophilicity. The increased LogP arises from the larger, more polarizable sulfur atom replacing oxygen or nitrogen in the five-membered ring, which also lowers aqueous solubility: thianaphthene solubility in water is 0.13 g/L, and it is classified as insoluble [4].

Lipophilicity Drug-likeness Partition coefficient

Ambient Physical State: Thianaphthene is a Crystalline Solid at Room Temperature vs. Liquid Benzofuran

Thianaphthene is a white to pale pink crystalline solid at standard ambient temperature with a melting point of 30–33 °C (lit.) and a density of 1.149 g/mL at 25 °C [1]. In contrast, benzofuran is a clear yellowish oily liquid with a melting point below −18 °C and a lower density of 1.091 g/mL [2]. Indole is also a crystalline solid but melts higher (52–54 °C) and has a density of 1.22 g/cm³ [3]. Thianaphthene's near-ambient melting point (just above typical laboratory temperature) enables convenient solid handling and weighing while remaining melt-processable at modest warming, a dual advantage not shared by its liquid oxygen analog or its higher-melting nitrogen analog.

Physical properties Handling and formulation Crystallinity

Provenance in FDA-Approved Drugs: Thianaphthene Scaffold Underpins Three Marketed Therapeutics

The benzo[b]thiophene core is embedded in the chemical structures of three FDA-approved small-molecule drugs: raloxifene (selective estrogen receptor modulator for breast cancer risk reduction, approved 2007), zileuton (5-lipoxygenase inhibitor for asthma), and sertaconazole (antifungal agent) [1][2]. Raloxifene synthesis proceeds through regioselective Friedel–Crafts aroylation of thianaphthene at the 3-position, a transformation enabled by the compound's unique β-selectivity [3]. While naphthalene appears in more FDA-approved drugs (e.g., propranolol, naproxen, terbinafine), the sulfur heteroatom in thianaphthene introduces distinct hydrogen-bond acceptor capacity (PSA = 28.24 Ų) and metabolic liabilities (sulfoxidation) that differentiate its pharmacokinetic profile from all-carbon naphthalene-based drugs [4].

Medicinal chemistry Pharmaceutical intermediates Drug scaffold validation

Thianaphthene Application Scenarios: Where the Evidence Supports Prioritized Selection


Pharmaceutical Intermediate for Selective Estrogen Receptor Modulator (SERM) Synthesis: Raloxifene and Structural Analogs

Thianaphthene is the definitive starting material for raloxifene and related 3-aroyl-2-arylbenzo[b]thiophene SERMs. The exclusive β-regioselectivity (100% at C-3) in electrophilic substitution ensures that Friedel–Crafts aroylation proceeds with unambiguous regiochemical control, a critical requirement for GMP intermediate production where isomeric impurities must be controlled to ≤0.10% [1]. No alternative heterocycle (benzofuran, indole) delivers the same combination of 3-position reactivity and drug-like lipophilicity (LogP 3.12) needed for the SERM pharmacophore [2].

Organic Semiconductor Building Block: Donor–Acceptor Copolymers with Tailored Ionization Potential

The intermediate ionization potential of thianaphthene (8.17 eV) positions it as an optimal donor building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) where HOMO–LUMO alignment with acceptor units (e.g., diketopyrrolopyrrole, perylene diimide) must be precisely tuned [1]. Thianaphthene-derived polymers exhibit lower optical band gaps and enhanced π-stacking compared to analogous benzofuran-based polymers, owing to the greater polarizability and extended conjugation imparted by the sulfur atom [2]. The solid-state morphology (crystalline at room temperature) facilitates thin-film processing from solution or thermal evaporation.

Hydrodesulfurization (HDS) Model Substrate for Petroleum Refining Catalyst Evaluation

Thianaphthene serves as a benchmark model compound for evaluating hydrodesulfurization catalyst activity, representing the least reactive class of organosulfur compounds in petroleum feedstocks. Its resistance to desulfurization (C–S bond scission requires higher temperature and H₂ pressure than thiophene) makes it a stringent probe for next-generation Co–Mo/Al₂O₃ and Ni–Mo/Al₂O₃ catalyst development [1]. Procurement of high-purity thianaphthene (≥98% GC) is essential for reproducible kinetic measurements, as dibenzothiophene contamination at even 0.5% levels can confound catalyst activity comparisons.

Charge-Transfer Complex and Coordination Chemistry Studies

The well-characterized ionization potential (8.17 eV) and polarizable sulfur center of thianaphthene make it a reference donor for studying σ- and π-electron acceptor charge-transfer complexes, where systematic variation of the heteroatom across benzofuran, thianaphthene, and indole reveals the role of chalcogen and pnictogen effects on complex stability constants (K_CT) and λ_max [1]. Thianaphthene-based CT complexes with tetracyanoethylene (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been quantitatively characterized, providing a benchmark dataset not available for the unstable benzo[c]thiophene isomer [2].

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